molecular formula C24H28O4 B074696 Annatto CAS No. 1393-63-1

Annatto

Cat. No.: B074696
CAS No.: 1393-63-1
M. Wt: 380.5 g/mol
InChI Key: ZVKOASAVGLETCT-LRRSNBNMSA-N
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Description

Annatto (Bixa orellana L.) is a natural pigment derived from the seeds of the tropical shrub Bixa orellana, native to Central and South America. The primary bioactive compounds in this compound are carotenoids, with bixin (a lipid-soluble apocarotenoid) constituting ~80% of its pigment fraction, followed by norbixin (a water-soluble derivative) . This compound seeds also contain carbohydrates (50%), proteins (12–17%), lipids (2–5%), and minor constituents such as tocotrienols (δ- and γ-tocotrienols), flavonoids, and terpenes . The U.S. Food and Drug Administration (FDA) classifies this compound as generally recognized as safe (GRAS), and it is widely used in foods (e.g., cheeses, margarine), cosmetics, and pharmaceuticals .

The pigment’s stability and color intensity depend on extraction methods. For instance, alkaline solutions (0.25% NaOH) yield the highest bixin extraction efficiency (41%) , while supercritical CO₂ extraction isolates terpenes and phenolics effectively . This compound’s antioxidant and antimicrobial properties are well-documented, with studies showing DPPH radical scavenging activity up to 94.7% at 5 mg/mL, comparable to ascorbic acid , and inhibitory effects against Gram-positive bacteria like Staphylococcus aureus .

Preparation Methods

Historical Evolution of Annatto Processing

Commercial this compound production began in Jamaica in the 1790s, primarily for coloring butter and cheese . Early methods involved mechanical abrasion of seeds in vegetable oil or alkaline solutions, a practice still foundational to modern techniques. By the 19th century, European and North American manufacturers adopted similar approaches, optimizing parameters such as temperature, solvent selection, and hydrolysis conditions to enhance pigment yield . The development of solvent extraction in the 20th century marked a significant advancement, enabling higher purity and concentration of bixin and norbixin .

Mechanical Abrasion: Traditional Extraction Methods

Mechanical abrasion remains a cornerstone of this compound processing, leveraging physical force to dislodge the pigment-rich aril from seeds. Two primary variants dominate industrial production:

Oil-Based Abrasion

In this method, this compound seeds are agitated in warm vegetable oil (e.g., soybean or palm oil) at ~70°C using specialized equipment such as raspellers . The oil acts as a suspending agent, dissolving bixin from the seed coat. Post-abrasion, seeds are sieved out, yielding an oil suspension containing 4–8% bixin . However, prolonged heating (>40 minutes) at 120°C degrades bixin by up to 30%, necessitating precise temperature control .

Aqueous Alkaline Abrasion

Cold aqueous solutions of potassium or sodium hydroxide (0.1–0.5 N) are employed to abrade seeds at ambient temperatures . The alkaline medium hydrolyzes bixin’s methyl ester group, forming norbixin. After acid precipitation (e.g., sulfuric acid) and filtration, a granular powder with 25–30% bixin content is obtained . This method minimizes thermal degradation but requires careful pH management to avoid over-saponification.

Solvent Extraction: Enhancing Yield and Purity

Organic solvents enable efficient extraction of bixin, particularly for high-purity applications.

Acetone-Based Soxhlet Extraction

Soxhlet extraction with acetone achieves the highest bixin yield (92.7% after 120 minutes) due to continuous solvent reflux and high solubility of bixin in polar solvents . However, acetone extracts contain elevated levels of m-xylene (up to 12 ppm), a volatile organic compound (VOC) of safety concern . Post-processing steps, such as vacuum distillation, are required to reduce VOC residues.

Ethanol and Hexane Systems

Ethanol and hexane are alternatives for producing solvent-free this compound concentrates. Ethanol extracts achieve ~80% bixin purity but require longer extraction times . Hexane, while effective in removing seed waxes, leaves residual solvents (<50 ppm) that necessitate stringent quality control .

Hydrolysis and Saponification: Norbixin Production

Norbixin, the hydrolyzed form of bixin, is synthesized via alkaline treatment.

In Situ Hydrolysis

Mechanical abrasion in alkaline solutions (e.g., 0.1 N NaOH) directly yields norbixin. Subsequent acidification precipitates norbixin as a free acid (this compound F) or retains it as a salt (this compound G) . this compound F, containing ≥35% norbixin, is preferred for its low pH (<5) and compatibility with acidic foods .

Post-Extraction Saponification

Bixin-rich extracts are treated with aqueous alkali (e.g., KOH) at elevated temperatures (60–80°C) to hydrolyze ester bonds. This method produces norbixin concentrations up to 80%, though excessive alkalinity degrades carotenoids .

Comparative Analysis of Preparation Methods

Table 1 summarizes key this compound preparations, their pigment profiles, and processing conditions:

Preparation Method Pigment Content Key Characteristics
This compound BSolvent extraction≥80% bixinCrystalline powder; residual solvents <50 ppm
This compound EAqueous alkaline abrasion25–30% bixinGranular powder; pH-neutral
This compound FAcid-precipitated norbixin≥35% norbixinFree acid form; pH <5
This compound GAlkaline norbixin≥15% norbixinPotassium/sodium salts; mild alkalinity

Table 2 contrasts extraction efficiency and safety profiles:

Method Bixin Yield Degradation VOC Content
Oil abrasion (120°C)15%29.7% loss Negligible toluene
Aqueous NaOH (50°C)45.4%8.2% loss Low m-xylene
Acetone Soxhlet92.7%5.1% loss High m-xylene

Industrial Applications and Quality Considerations

This compound’s versatility spans dairy, bakery, and meat products, with selection criteria including:

  • Solubility : Oil-based suspensions (this compound D) for fats; norbixin salts (this compound G) for aqueous systems .

  • Stability : Microencapsulated this compound (e.g., alginate beads) extends shelf life by reducing oxidative degradation .

  • Safety : VOC limits (e.g., m-xylene <1 ppm) are critical for compliance with food safety regulations .

Chemical Reactions Analysis

Annatto undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Isomerization Conditions: Light, heat.

    Hydrolysis Conditions: Alkaline solutions.

Major Products Formed:

    Oxidation Products: Various oxidized carotenoids.

    Isomerization Products: Cis and trans isomers of bixin and norbixin.

    Hydrolysis Products: Water-soluble norbixin derivatives.

Scientific Research Applications

Food Industry Applications

Natural Coloring Agent
Annatto is predominantly used as a natural food coloring agent due to its vibrant yellow to orange hues. It is commonly found in:

  • Dairy Products : Used in cheeses, butter, and margarine to enhance color.
  • Bakery Products : Incorporated into cakes and custards for visual appeal.
  • Processed Foods : Added to snacks and sauces to improve aesthetic value.

Case Study: Toxicity Assessment
A study conducted on Sprague-Dawley rats evaluated the safety of this compound extract (norbixin) as a food colorant. The results indicated no significant adverse effects at dietary levels up to 0.3%, establishing a No-Observed-Adverse-Effect-Level (NOAEL) at 0.1% . This reinforces this compound's safety for consumption within regulated limits.

Pharmaceutical Applications

Antioxidant Properties
Research has highlighted the potential of this compound extracts in pharmaceutical formulations due to their antioxidant properties. These extracts may be utilized as natural preservatives in medications, enhancing stability and shelf life.

Therapeutic Potential
this compound-derived tocotrienols have shown promise in the prevention and treatment of various diseases, including:

  • Cancer
  • Cardiovascular Disorders
  • Neurodegenerative Conditions

A comprehensive review emphasizes the need for further studies to elucidate the mechanisms behind these health benefits .

Cosmetic Applications

This compound is increasingly incorporated into cosmetic products for its coloring properties and potential skin benefits. It is used in:

  • Sunscreens : Leveraging its natural UV-blocking capabilities.
  • Skin Care Products : Due to its antioxidant properties that may protect against skin aging.

Textile and Dye Applications

Historically, this compound has been used as a natural dye for textiles, imparting shades of yellow, orange, and red. Its application extends beyond traditional uses as industries explore sustainable alternatives to synthetic dyes.

Emerging Research and Future Directions

Recent studies have focused on optimizing this compound production through genetic modifications. Research from Brazil indicates that this compound production can be enhanced by manipulating specific genetic pathways . This can lead to improved yields and quality of the pigment.

Table: Summary of this compound Applications

IndustryApplicationsKey Benefits
FoodNatural coloring agentEnhances appearance; safe for consumption
PharmaceuticalsAntioxidants; potential therapeutic usesNatural preservatives; health benefits
CosmeticsSunscreens; skin care productsNatural UV protection; antioxidant properties
TextilesNatural dyesSustainable alternative to synthetic dyes

Mechanism of Action

The bioactive compounds in annatto, such as geranylgeraniol and tocotrienols, exert their effects through various mechanisms:

Comparison with Similar Compounds

Chemical Composition and Stability

Compound Primary Pigments Solubility Key Constituents Stability Considerations
Annatto Bixin, Norbixin Lipid/Water-soluble Tocotrienols, flavonoids, terpenes Degrades to trans-bixin under heat
Paprika Capsanthin, Capsorubin Lipid-soluble Carotenoids, capsaicinoids Light-sensitive; prone to oxidation
Turmeric Curcumin Lipid-soluble Curcuminoids, turmerones pH-sensitive; degrades in alkaline conditions
Saffron Crocin, Crocetin Water-soluble Safranal, picrocrocin Light- and heat-sensitive

Key Findings :

  • This compound’s tocotrienols (90% δ-tocotrienol) distinguish it from other carotenoid sources like palm oil, which contain tocopherols .
  • Unlike curcumin, bixin retains stability in acidic and neutral conditions but isomerizes to trans-bixin when heated .

Antioxidant Activity

Compound DPPH Radical Scavenging (%) FRAP (µmol Trolox/kg) Notable Studies
This compound 85.8–94.7 (1–10 mg/mL) 120–150 (encapsulated) Comparable to ascorbic acid
Lycopene 75–89 (10 mg/mL) 90–110 Higher lipid peroxidation inhibition
β-Carotene 65–80 (10 mg/mL) 80–95 Synergistic effects with vitamin E
Curcumin 70–85 (10 mg/mL) 100–130 Enhanced activity in nanoemulsions

Key Findings :

  • This compound’s antioxidant capacity is concentration-dependent, peaking at 5 mg/mL .
  • Encapsulation in chitosan nanoparticles improves its stability, retaining 85% activity after 12 days at 25°C .

Antimicrobial Efficacy

Compound Gram-Positive Bacteria (MIC*) Gram-Negative Bacteria (MIC*) Mechanisms
This compound 0.5–1.0 mg/mL 2.0–4.0 mg/mL Disrupts cell membrane; chelates metal ions
Capsaicin 0.2–0.5 mg/mL 1.5–3.0 mg/mL Targets transmembrane proteins
Curcumin 0.3–0.7 mg/mL 2.5–5.0 mg/mL Inhibits biofilm formation
Thymol 0.1–0.3 mg/mL 0.8–1.2 mg/mL Disrupts lipid membranes

*MIC: Minimum Inhibitory Concentration
Key Findings :

  • This compound shows stronger activity against Gram-positive bacteria due to its interaction with lipoteichoic acids in cell walls .
  • Its ferrous ion chelation (30.7% efficiency) contributes to antimicrobial effects by limiting bacterial iron uptake .

Key Findings :

  • This compound’s tocotrienols may offer cardioprotective benefits, unlike synthetic dyes like tartrazine .
  • While this compound is safer than artificial dyes, its protein contaminants (e.g., 50 kDa band in immunoblotting) can trigger IgE-mediated allergies .

Biological Activity

Annatto, derived from the seeds of the Bixa orellana plant, is primarily known for its use as a natural dye in food and cosmetics. However, it has garnered significant attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the various biological activities associated with this compound, supported by research findings and case studies.

Phytochemical Composition

This compound contains several bioactive compounds, including carotenoids (notably bixin and norbixin), terpenes, and flavonoids. These compounds contribute to its pharmacological properties:

  • Bixin : A carotenoid that exhibits antioxidant and anticancer properties.
  • Norbixin : The water-soluble form of bixin, known for its antimicrobial activity.

1. Antioxidant Activity

This compound extracts have demonstrated significant antioxidant activity. Studies indicate that the antioxidant capacity of this compound is primarily attributed to its carotenoid content. For instance, the DPPH radical scavenging assay has shown that this compound extracts effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Table 1: Antioxidant Activity of this compound Extracts

Extract TypeIC50 (µg/mL)Method Used
Conventional Extraction50DPPH Assay
Ultrasound-Assisted Extraction30DPPH Assay

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research has shown that this compound dye extracted using ultrasound-assisted extraction (UAE) has enhanced antibacterial activity compared to conventional methods. It has been particularly effective against Gram-positive bacteria such as Bacillus subtilis.

Table 2: Antimicrobial Efficacy of this compound Dye

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis25
Escherichia coli100

3. Anticancer Activity

Research into the anticancer effects of this compound has revealed promising results. A study on this compound tocotrienols (90% δ-T3 and 10% γ-T3) demonstrated that supplementation delayed mammary tumor development in transgenic mice by promoting apoptosis and inhibiting tumor growth . The mechanisms involved include:

  • Induction of Apoptosis : Increased apoptosis rates in tumor cells treated with this compound extracts.
  • Oxidative Stress : Enhanced production of reactive oxygen species leading to tumor cell death.

Case Study: this compound-Tocotrienols in Cancer Prevention

In a controlled study involving HER-2/neu transgenic mice, researchers found that dietary supplementation with this compound tocotrienols significantly reduced tumor size and metastasis. The study highlighted the potential of this compound as a chemopreventive agent .

Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications in various fields:

  • Food Industry : Utilized as a natural preservative due to its antioxidant and antimicrobial properties.
  • Pharmaceuticals : Potential development of anticancer drugs based on the active compounds found in this compound.
  • Cosmetics : Use in formulations for photoprotection and skin healing due to its antioxidant properties .

Q & A

Q. How can researchers optimize annatto extraction methods for maximum bixin yield?

Basic Research Focus
To optimize extraction, variables such as solvent type (n-hexane, ethanol), extraction duration, and temperature must be systematically tested. For instance, ultrasound-assisted extraction (UAE) enhances efficiency by disrupting cell walls, reducing solvent use, and shortening extraction time compared to conventional methods . Ethanol maceration at room temperature for 24 hours, repeated thrice, yielded concentrated bixin extracts in goat’s milk candy formulations . Statistical tools like Completely Randomized Design (CRD) and ANOVA are critical for evaluating variables .

Key Parameters

  • Solvent : Ethanol for polar compounds vs. n-hexane for lipid removal .
  • Temperature : UAE operates at lower temperatures (40–50°C), preserving thermolabile compounds .
  • Validation : Quantify bixin via HPLC-photodiode array (PDA) for accuracy over UV-VIS .

Q. What analytical methods are most reliable for quantifying bixin and norbixin in this compound extracts?

Basic Research Focus
HPLC-PDA is superior to UV-VIS spectroscopy due to its ability to distinguish bixin, norbixin, and degradation products. Column type (C18 reverse-phase), solvent gradient, and instrument calibration significantly affect elution times and reproducibility . UV-VIS at 470 nm remains a cost-effective alternative but lacks specificity for isomer differentiation .

Methodological Considerations

  • Standardization : Use validated protocols to minimize inter-lab variability .
  • Degradation Monitoring : Track thermal degradation products during analysis .

Q. How does this compound’s nutrient uptake profile influence its bioactive compound synthesis during cultivation?

Basic Research Focus
Nutrient accumulation in cultivars like Piave Vermelha correlates with soil composition and growth stage. Greenhouse studies using controlled nutrient regimes (N, P, K) revealed higher carotenoid synthesis in seedlings with balanced micronutrient availability . Physicochemical properties (e.g., moisture content: 69% w.b., aw = 0.954) also affect post-harvest processing and pigment stability .

Experimental Design

  • Soil Analysis : Measure macro/micronutrient levels pre-planting.
  • Tissue Sampling : Analyze leaves, stems, and seeds for nutrient partitioning .

Q. What experimental models are suitable for evaluating this compound’s anti-inflammatory and anticancer properties?

Advanced Research Focus
In vitro models (e.g., cancer cell lines) and rodent studies are foundational. For example, this compound-induced liver monooxygenase activity in female rats highlights metabolic interactions, while bixin’s anti-angiogenic effects in tumor models suggest anticancer potential . Human clinical trials are limited, necessitating PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure future studies .

Challenges

  • Dose-Response : Varying bixin concentrations (0.15–0.30%) in formulations affect bioactivity .
  • Ethical Compliance : Follow clinical research guidelines for human trials involving dietary this compound .

Q. How can researchers resolve contradictions in this compound’s toxicological safety data?

Advanced Research Focus
EFSA identified gaps in genotoxicity studies due to non-validated methods and inadequate reporting . To address this:

  • Standardized Assays : Use OECD-validated tests (e.g., Ames test, micronucleus assay).
  • Long-Term Studies : Monitor chronic exposure effects in animal models, aligning with FAO/WHO protocols .

Contradictory Findings

  • Allergy Risks : Human studies report IgE-mediated reactions, while rodent models show tolerance .
  • Dosage Thresholds : Safe intake levels remain undefined; prioritize dose-escalation trials .

Q. What methodological strategies improve reproducibility in this compound-based antioxidant assays?

Advanced Research Focus
Antioxidant activity varies with extraction technique. UAE extracts exhibit higher DPPH radical scavenging than conventional methods due to enhanced compound solubility . Standardize protocols for:

  • Sample Preparation : Uniform particle size (e.g., 0.5-mm sieved seeds) .
  • Assay Conditions : Control temperature, pH, and solvent polarity during testing .

Data Interpretation

  • Statistical Tools : Multivariate analysis (PCA) to isolate extraction variables impacting bioactivity .

Q. How can researchers mitigate variability in this compound’s pigment stability across industrial applications?

Advanced Research Focus
Pigment degradation is influenced by pH, light, and heat. For example:

  • Thermal Stability : Bixin degrades at >100°C; encapsulation (e.g., liposomes) improves resilience .
  • pH Sensitivity : Norbixin is stable in alkaline conditions (pH 8–10) but precipitates in acidic environments .

Innovative Solutions

  • Co-pigmentation : Combine with ascorbic acid to enhance lightfastness .
  • Storage Optimization : Vacuum drying reduces moisture (≤5% w.b.) and extends shelf life .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOASAVGLETCT-LRRSNBNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
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DSSTOX Substance ID

DTXSID60274023
Record name cis-Norbixin
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Molecular Weight

380.5 g/mol
Source PubChem
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Solubility

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated)
Record name Annatto
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Vapor Pressure

1.75X10-11 mm Hg at 25 °C (estimated)
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Color/Form

Yellow-red solutions or powder /Extract/

CAS No.

626-76-6, 1393-63-1
Record name cis-Norbixin
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
Annatto
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
Annatto
2-Oxidooxycarbonylbenzoate
Annatto
2-Oxidooxycarbonylbenzoate
Annatto
2-Oxidooxycarbonylbenzoate
Annatto
2-Oxidooxycarbonylbenzoate
Annatto

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